molecular formula C19H19NO3 B2990467 3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde CAS No. 2305315-45-9

3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde

Cat. No.: B2990467
CAS No.: 2305315-45-9
M. Wt: 309.365
InChI Key: GSUBUKGWGFKGRE-UHFFFAOYSA-N
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Description

3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde is a complex organic compound that features a quinoline moiety, an oxoethoxy linker, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of 2-methyl-3,4-dihydroquinoline, which is then reacted with ethyl chloroformate to introduce the oxoethoxy group. The final step involves the formylation of the benzene ring to introduce the benzaldehyde group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Scientific Research Applications

3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the quinoline moiety, oxoethoxy linker, and benzaldehyde group allows for diverse applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

3-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14-9-10-16-6-2-3-8-18(16)20(14)19(22)13-23-17-7-4-5-15(11-17)12-21/h2-8,11-12,14H,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUBUKGWGFKGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)COC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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